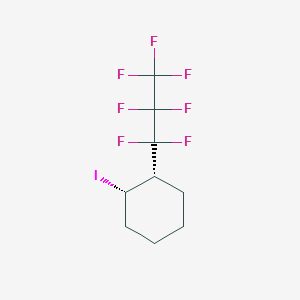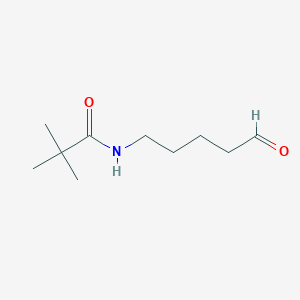
Hydroxycopper(1+);sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxycopper(1+);sulfate, also known as basic copper sulfate, is a chemical compound with the formula Cu(OH)SO₄. It is a blue-green crystalline solid that is commonly used in various industrial and scientific applications. This compound is known for its unique properties, including its ability to act as a fungicide and its role in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxycopper(1+);sulfate can be synthesized through several methods. One common method involves the reaction of copper(II) sulfate with sodium hydroxide. The reaction is typically carried out in an aqueous solution, and the resulting product is filtered and dried to obtain the crystalline form of this compound.
Industrial Production Methods
In industrial settings, this compound is often produced by reacting copper(II) sulfate with a base such as sodium hydroxide or calcium hydroxide. The reaction is conducted in large reactors, and the product is then purified and crystallized. The industrial production process is designed to ensure high purity and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxycopper(1+);sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form copper(II) sulfate and water.
Reduction: It can be reduced to metallic copper under certain conditions.
Substitution: It can participate in substitution reactions where the hydroxide group is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as ammonia or chloride ions can be used in substitution reactions.
Major Products Formed
Oxidation: Copper(II) sulfate and water.
Reduction: Metallic copper and water.
Substitution: Various copper complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Hydroxycopper(1+);sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is used in studies related to copper metabolism and its role in biological systems.
Industry: It is used in the production of pigments, as a fungicide in agriculture, and in electroplating processes.
Wirkmechanismus
The mechanism of action of hydroxycopper(1+);sulfate involves its ability to interact with various biological molecules. In biological systems, it can bind to proteins and enzymes, disrupting their function. This is particularly useful in its role as a fungicide, where it inhibits the growth of fungal cells by interfering with their metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Hydroxycopper(1+);sulfate can be compared to other copper compounds such as copper(II) sulfate and copper(I) oxide. While all these compounds contain copper, they differ in their oxidation states and chemical properties. This compound is unique in its combination of hydroxide and sulfate groups, which gives it distinct reactivity and applications.
List of Similar Compounds
Copper(II) sulfate (CuSO₄): A common copper compound used in agriculture and industry.
Copper(I) oxide (Cu₂O): Used in antifouling paints and as a pigment.
Copper(II) hydroxide (Cu(OH)₂): Used as a fungicide and in the preparation of other copper compounds.
Eigenschaften
Molekularformel |
Cu2H4O6S |
|---|---|
Molekulargewicht |
259.19 g/mol |
IUPAC-Name |
copper(1+);sulfate;dihydrate |
InChI |
InChI=1S/2Cu.H2O4S.2H2O/c;;1-5(2,3)4;;/h;;(H2,1,2,3,4);2*1H2/q2*+1;;;/p-2 |
InChI-Schlüssel |
HRMHTQYEURVAQC-UHFFFAOYSA-L |
Kanonische SMILES |
O.O.[O-]S(=O)(=O)[O-].[Cu+].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-1-(2-Methyl-1H-benzo[d]imidazol-1-yl)propan-2-ol](/img/structure/B13831555.png)


![6-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]hexanoic acid](/img/structure/B13831574.png)





![(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrile](/img/structure/B13831616.png)

![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

